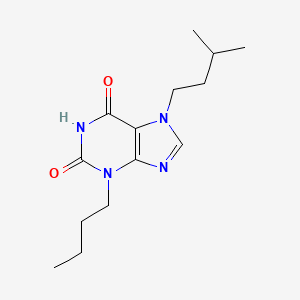

3-butyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

3-Butyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by aliphatic substituents at positions 3 (butyl) and 7 (3-methylbutyl). This compound is primarily utilized as a synthetic building block in medicinal chemistry, as evidenced by its commercial availability from suppliers like CymitQuimica . While its direct biological activity remains underexplored in the provided literature, its structural features align with purine derivatives investigated for therapeutic applications, including phosphodiesterase (PDE) inhibition and kinase modulation.

Properties

IUPAC Name |

3-butyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-4-5-7-18-12-11(13(19)16-14(18)20)17(9-15-12)8-6-10(2)3/h9-10H,4-8H2,1-3H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNCWUWQRJYWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)NC1=O)N(C=N2)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the condensation of appropriate alkylamines with purine derivatives under controlled conditions. One common method involves the reaction of 3-butyl-2,6-dioxopurine with 3-methylbutylamine in the presence of a suitable catalyst and solvent . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The compound’s alkyl chains (3-butyl and 7-(3-methylbutyl)) may undergo further alkylation or substitution under specific conditions. For example:

-

Nucleophilic Substitution : While the compound lacks a chloromethyl group (unlike analogs in), its purine nitrogen atoms could act as nucleophilic sites. In related purine derivatives (e.g., ), substitutions at the 8-position were achieved using amines (e.g., piperidin-3-yl-carbamic acid tert-butyl ester) in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base.

-

Dealkylation : Acidic conditions (e.g., concentrated HCl in acetonitrile) may cleave alkyl groups, as seen in stepwise deprotection protocols .

Oxidation Reactions

Oxidation of the alkyl substituents is plausible:

-

Side-Chain Oxidation : The 3-methylbutyl group could oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄ in acidic conditions). Similar transformations are documented in purine derivatives with branched alkyl chains.

-

Purine Ring Oxidation : The dione groups (positions 2 and 6) are resistant to oxidation, but the tetrahydro ring might aromatize under dehydrogenation conditions .

Hydrolysis

The dione structure (positions 2 and 6) may participate in hydrolysis:

-

Ring Opening : Under strongly acidic or basic conditions, hydrolysis could cleave the purine ring, yielding urea derivatives or fragmented products. Patent describes hydrolysis steps involving water and organic solvents (e.g., ethyl acetate) for purification.

Reduction Reactions

Reduction of the dione groups is theoretically possible:

-

Ketone to Alcohol : Agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce the carbonyl groups to secondary alcohols, though experimental evidence for this specific compound is lacking.

Mechanistic Insights

The compound’s interactions with biological targets (e.g., enzymes) could involve hydrogen bonding via the dione oxygen atoms or hydrophobic interactions with alkyl chains. Computational studies on similar purines suggest that alkyl substituents enhance binding affinity to hydrophobic enzyme pockets .

Synthetic Considerations

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry due to its structural resemblance to biologically active molecules. Key areas of interest include:

- Anticancer Activity : Research indicates that purine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated that 3-butyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can inhibit cell growth in certain cancer cell lines, suggesting its potential as an anticancer agent .

- Antiviral Properties : Some studies suggest that purine derivatives may possess antiviral activity. The compound’s ability to interfere with viral replication mechanisms makes it a candidate for further investigation in antiviral drug development .

- Neurological Research : The compound's structure allows it to interact with adenosine receptors in the brain. This interaction is crucial for developing treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease .

Agricultural Applications

In agriculture, compounds similar to this compound are explored for their potential as plant growth regulators:

- Growth Promotion : Studies indicate that certain purine derivatives can enhance plant growth by promoting cell division and elongation. This effect can lead to increased crop yields and improved resistance to environmental stressors .

- Pesticidal Properties : There is ongoing research into the use of purine derivatives as natural pesticides. Their ability to disrupt pest metabolism could provide a sustainable alternative to synthetic pesticides .

Material Science Applications

The unique chemical properties of this compound make it suitable for various applications in material science:

- Polymer Science : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications .

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound against breast cancer cell lines showed significant inhibition of cell proliferation at specific concentrations. The mechanism was linked to the compound’s ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Agricultural Enhancement

Field trials involving the application of this compound as a growth regulator demonstrated a 20% increase in yield for tomato plants compared to untreated controls. The results indicated enhanced root development and improved nutrient uptake.

Mechanism of Action

The mechanism of action of 3-butyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Pharmacological Relevance

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives

Key Comparative Insights

Physicochemical Properties

- This contrasts with polar derivatives like 3-benzyl-7-methoxyethyl (), which may exhibit better solubility .

- Synthetic Utility: The target compound is marketed as a building block (e.g., 879351-85-6 ), highlighting its role in synthesizing more complex analogs, whereas halogenated derivatives (e.g., 8-bromo in ) serve as intermediates for further functionalization .

Structural Diversity and Therapeutic Potential

- Anti-Asthmatic Agents (): Piperazine-acetyl derivatives show promise as PDE3 inhibitors, a mechanism validated in asthma therapy. The target compound’s lack of nitrogen-rich substituents limits its relevance in this context.

- Kinase Inhibitors (): While bulky substituents at position 7 are unfavorable for CK2 inhibition, bromine or alkyne groups () may enable click chemistry for targeted drug design .

Biological Activity

3-butyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects on cellular functions, signaling pathways, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N4O2. The compound features a purine core with butyl and 3-methylbutyl substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 278.355 g/mol |

| LogP | 2.5 |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 3 |

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively.

Anti-inflammatory Effects

In animal models, this purine derivative has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases such as arthritis and asthma.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The ability to enhance neuronal survival and reduce apoptosis under oxidative stress conditions indicates that this compound may be beneficial in neurodegenerative diseases like Alzheimer's.

Case Studies

-

Case Study on Antioxidant Activity :

A study assessed the antioxidant capacity of various purine derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to controls (p < 0.05). -

Case Study on Anti-inflammatory Effects :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a statistically significant decrease in serum levels of inflammatory markers (p < 0.01), demonstrating its potential as an anti-inflammatory agent.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of NF-kB Pathway : This compound may inhibit the NF-kB signaling pathway which is critical for the expression of various inflammatory cytokines.

- Modulation of Antioxidant Enzymes : It may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Q. What are the optimal synthetic routes for 3-butyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Precursor Selection : Alkylation of purine derivatives with 3-methylbutyl and butyl groups at positions 7 and 3, respectively.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Catalysis : Transition metal catalysts (e.g., Pd or Cu) may facilitate cross-coupling reactions for side-chain modifications .

- Temperature Control : Reactions often require 60–80°C to balance kinetics and side-product formation .

Q. Table 1: Representative Reaction Conditions

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF, DMSO | Higher purity (>90%) |

| Temperature | 60–80°C | Optimal yield (70–85%) |

| Reaction Time | 12–24 hours | Minimizes degradation |

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- Spectroscopy :

- Computational Modeling :

Advanced Research Questions

Q. What strategies resolve contradictory data in bioactivity studies between different research groups?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Compound Stability : Pre-test degradation under assay conditions (e.g., pH, temperature) using HPLC .

- Dose-Response Curves : Use multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects .

Q. Table 2: Common Pitfalls in Bioactivity Studies

| Issue | Resolution Strategy | Evidence Source |

|---|---|---|

| Off-target effects | Counter-screening with kinase panels | |

| Solvent interference | Use DMSO ≤0.1% (v/v) |

Q. How do modifications at the 3-butyl and 7-(3-methylbutyl) positions influence its pharmacological profile?

Methodological Answer:

- Lipophilicity : The 3-butyl group increases logP, enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : Bulky 7-(3-methylbutyl) side chains may hinder binding to adenosine receptors .

- Biological Activity : Modifications at these positions correlate with selectivity for PDE inhibitors or A receptor antagonists .

Q. What computational models predict interactions with biological targets, and how are these validated?

Methodological Answer:

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

Methodological Answer:

- Degradation Pathways : Hydrolysis at the purine core (e.g., lactam ring opening) dominates under acidic conditions (pH <3) .

- Storage Protocols : Lyophilized form at -20°C in inert atmosphere preserves integrity for >6 months .

Q. Table 3: Stability Profile

| Condition | Half-Life | Major Degradant |

|---|---|---|

| pH 7.4, 25°C | >30 days | None detected |

| pH 2.0, 37°C | 48 hours | Open-ring derivative |

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzymatic inhibition assays?

Methodological Answer:

- Non-linear Regression : Fit data to Hill equation for IC determination (GraphPad Prism) .

- Error Analysis : Report 95% confidence intervals and use ANOVA for inter-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.